Arsine, bis(methylthio)(2-chlorovinyl)-
Description
Arsine, bis(methylthio)(2-chlorovinyl)- is an organoarsenic compound characterized by an arsenic center bonded to two methylthio (-SMe) groups and one 2-chlorovinyl (-CH=CHCl) substituent. Lewisites are organoarsenic compounds with vesicant (blistering) and toxic properties, historically used in warfare . The substitution of chloro groups in Lewisites with methylthio groups in the target compound likely alters its chemical behavior, reactivity, and biological effects.
Properties
CAS No. |
64049-10-1 |
|---|---|
Molecular Formula |
C4H8AsClS2 |
Molecular Weight |
230.6 g/mol |
IUPAC Name |
[(E)-2-chloroethenyl]-bis(methylsulfanyl)arsane |
InChI |
InChI=1S/C4H8AsClS2/c1-7-5(8-2)3-4-6/h3-4H,1-2H3/b4-3+ |
InChI Key |
NJKRWVWIAQCGSF-ONEGZZNKSA-N |
Isomeric SMILES |
CS[As](/C=C/Cl)SC |
Canonical SMILES |
CS[As](C=CCl)SC |
Origin of Product |
United States |
Preparation Methods
The synthesis of arsine, bis(methylthio)(2-chlorovinyl)- involves the reaction of arsenic trichloride with 2-chlorovinyl methyl sulfide under controlled conditions . The reaction typically requires an inert atmosphere and a solvent such as benzene or toluene to facilitate the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Arsine, bis(methylthio)(2-chlorovinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form arsenic trioxide and other oxidation products.
Reduction: It can be reduced to form simpler arsenic-containing compounds.
Substitution: The chlorine atom in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Arsine, bis(methylthio)(2-chlorovinyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of arsine, bis(methylthio)(2-chlorovinyl)- involves its interaction with cellular components, particularly thiol-containing enzymes and proteins . The compound binds to these molecules, disrupting their normal function and leading to cellular damage. This interaction is primarily mediated through the arsenic atom, which forms strong bonds with sulfur atoms in the target molecules .
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below compares the molecular formulas, substituents, and key properties of Arsine, bis(methylthio)(2-chlorovinyl)- with Lewisites 1, 2, and 3:
Reactivity and Toxicity Mechanisms
- Lewisites : Their toxicity arises from arsenic's interaction with cellular thiol groups (e.g., in enzymes like pyruvate dehydrogenase), disrupting metabolic pathways . The chloro and chlorovinyl groups enhance electrophilicity, facilitating binding to biological targets.
- Sulfur's nucleophilic character could also introduce new reactivity, such as participation in redox cycles or metal chelation, as seen in other sulfur-containing compounds .
Physical and Environmental Properties
- Volatility : Lewisite 1 is highly volatile, whereas Lewisite 2 and 3 are less so due to increased molecular weight and chlorine content . The methylthio groups in the target compound may further reduce volatility, increasing environmental persistence.
- Solubility : Methylthio groups could enhance lipid solubility, promoting absorption through biological membranes—a property critical for toxicity but distinct from the water-soluble degradation products of Lewisites (e.g., arsenic oxides) .
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